molecular formula C10H13N B3028831 (R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 350508-38-2

(R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3028831
CAS No.: 350508-38-2
M. Wt: 147.22
InChI Key: TWIPIAJYKZMIPL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 350508-38-2) is a chiral tetrahydroisoquinoline (THIQ) derivative of significant interest in neuroscience and medicinal chemistry research. The tetrahydroisoquinoline scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities . This specific enantiomer allows researchers to investigate stereospecific biological interactions. Tetrahydroisoquinoline derivatives are extensively studied for their effects on the central nervous system. While some THIQs are investigated for potential neurotoxic properties, others, like the structurally similar 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated notable neuroprotective effects in preclinical models . Research suggests that neuroprotective THIQs may act through multi-target mechanisms, including free radical scavenging properties and the inhibition of glutamate-induced excitotoxicity, which can be crucial in counteracting oxidative stress in neuronal cells . Furthermore, the THIQ core is a key structural component in a wide range of bioactive compounds, making this compound a valuable building block for synthesizing more complex molecules for pharmacological evaluation . Its applications extend to the development of potential anticancer agents, as some synthetic THIQ derivatives have been designed to target critical pathways such as NF-κB signaling . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions.

Properties

IUPAC Name

(4R)-4-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPIAJYKZMIPL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257594
Record name (4R)-1,2,3,4-Tetrahydro-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350508-38-2
Record name (4R)-1,2,3,4-Tetrahydro-4-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350508-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1,2,3,4-Tetrahydro-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-4-Methyl-1,2,3,4-tetrahydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Substitution Reactions

The nitrogen atom in the tetrahydroisoquinoline ring undergoes nucleophilic substitution under controlled conditions. For example:

  • Acylation : Reaction with acyl chlorides (e.g., 3,4-dimethoxy phenyllacetyl chloride) in dichloromethane at 0°C yields N-acylated derivatives. This method produced compounds with yields of 58–67% (source ).

  • Alkylation : Treatment with paraformaldehyde under acidic conditions facilitates cyclization to form N-substituted derivatives, as demonstrated in the synthesis of 4-cyclohexyloxy-7,8-trimethoxy-THIQ (70.7% yield, m.p. 83.6–85.1°C) .

Key Reagents :

Reaction TypeReagents/ConditionsYield (%)Reference
Acylation3,4-Dimethoxy phenyllacetyl chloride, K₂CO₃, DCM, 0°C58–67
AlkylationParaformaldehyde, formic acid70.7

Reduction Reactions

The tetrahydroisoquinoline core can undergo stereospecific reductions:

  • Carbonyl Reduction : NaBH₄ in methanol reduces ketoamide intermediates to hydroxyamides (85–90% yields), which cyclize to form 1-substituted THIQs .

  • Reductive Amination : Intramolecular reductive amination using triethylsilane/TFA in dichloromethane facilitates cyclization of ortho-ethoxyvinyl benzylamines to N-aryl-THIQs (34–41% yields) .

Example Reaction Pathway :

  • Suzuki coupling with 2-ethoxyvinyl pinacolboronate introduces C-3/C-4 units.

  • Reductive cyclization forms the tetrahydroisoquinoline ring .

Oxidation Reactions

Oxidative modifications are critical for functionalizing the methyl group or aromatic ring:

  • Quinoline Formation : Oxidation of 6-bromo-3-methyl-THIQ derivatives with KMnO₄ or other strong oxidizers yields quinoline analogs.

  • Ring Dehydrogenation : Catalytic dehydrogenation under Pd/C or PtO₂ produces fully aromatic isoquinoline derivatives, though yields depend on substituents .

Cross-Coupling Reactions

Pd-catalyzed cross-coupling reactions enable structural diversification:

  • Suzuki Coupling : Reaction with 2-ethoxyvinyl pinacolboronate introduces vinyl groups at C-3/C-4 (moderate yields, 30–41%) .

  • Buchwald-Hartwig Amination : N-arylation of THIQ derivatives with aryl halides under Pd catalysis forms N-aryl-THIQs .

Optimized Conditions :

CatalystSubstrateYield (%)Reference
Pd(PPh₃)₄, Cs₂CO₃2-Bromobenzaldehyde derivatives30–41

Cyclization Reactions

Intramolecular cyclization is a key strategy for constructing the THIQ scaffold:

  • Friedel-Crafts Cyclization : InCl₃-catalyzed cyclization of N-tethered enol ethers forms 4-vinyl-THIQs (e.g., 72% yield for compound 5a ) .

  • Bischler-Nepieralski Reaction : Cyclodehydration of β-phenylethylamides forms THIQ derivatives, as seen in the synthesis of zanthoxylamide alkaloids .

Stereochemical Considerations

The (R)-configuration at C-4 influences reactivity:

  • Chiral Resolution : Coordination with chiral ligands (e.g., (R,R)-RuTsDPEN) enhances enantioselectivity in asymmetric transfer hydrogenation (ATH) reactions .

  • Biological Activity : (R)-4-Methyl-THIQ derivatives show enhanced binding to κ-opioid receptors compared to (S)-isomers (Kₐ = 0.37 nM for (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-THIQ) .

Functional Group Compatibility

The methyl group at C-4 stabilizes the THIQ ring against racemization during reactions. Key findings include:

  • Acid Stability : No epimerization observed under TFA-mediated cyclization .

  • Base Sensitivity : Strong bases (e.g., LDA) induce ring-opening in unprotected THIQs .

Scientific Research Applications

Based on the search results, here's what is known about tetrahydroisoquinoline and its derivatives, particularly concerning scientific research applications:

Tetrahydroisoquinoline Derivatives: Synthesis and Applications
Tetrahydroisoquinoline derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. These compounds are related to a class of novel 1,2,3,4-tetrahydroisoquinoline derivatives, specifically 2,4,6,7-substituted tetrahydroisoquinolines, along with their synthetic methods and medicinal applications .

One study describes a method for synthesizing novel 1,2,3,4-tetrahydroisoquinoline derivatives by transforming the lead compound Corydaline . This involves synthesizing a series of novel structures with a simple operational path and preparing them into pharmaceutical salts. The study also utilizes Ellman colorimetry to assess the in vitro inhibiting activity of acetylcholinesterase, aiming to identify highly active drug candidates for treating Alzheimer's disease (AD) .

Specific Derivative: 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1MeTIQ)

  • Neuroprotective Properties: 1MeTIQ is an endogenous amine found in the human brain, drawing interest as a neuroprotectant . It can counteract the damaging action of dopaminergic neurotoxins like rotenone . Studies indicate 1MeTIQ's potential to protect striatal terminals against rotenone-induced suppression and reduce dopamine neuron neurodegeneration .
  • Potential Therapeutic Applications: Research indicates that 1MeTIQ may have antidepressant-like activity . It has shown promise in managing diabetic neuropathic pain by ameliorating mechanical allodynia and thermal hyperalgesia, as well as restoring altered serotonin and dopamine concentrations in the brain .
  • Mechanism of Action: 1MeTIQ acts as a natural regulator of the dopamine neurotransmitter system . It can inhibit calcium influx and has shown the ability to attenuate the biochemical and behavioral actions of neurotoxins . Additionally, 1MeTIQ has demonstrated anticonvulsant effects by increasing the threshold for electro-convulsions and potentiating the antiseizure action of carbamazepine and valproate in rodents .

Hydrogels in Therapeutic Applications

Mechanism of Action

The mechanism of action of ®-4-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared :

1,2,3,4-Tetrahydroisoquinoline (TIQ)

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

N-Methyl-(R)-salsolinol

MPTP/MPP⁺

Compound Substituents Stereochemistry Key Activities References
(R)-4-Me-THIQ 4-methyl R-configuration TRPV1 antagonism (analgesic potential)
TIQ Unsubstituted N/A Endogenous neurotoxin; implicated in Parkinson’s disease (PD) pathogenesis
1MeTIQ N-methyl Racemic Neuroprotective: prevents MPTP-induced PD; modulates dopamine metabolism
N-Methyl-(R)-salsolinol N-methyl, 6,7-dihydroxy, 1(R)-methyl R-configuration Dopaminergic neurotoxin; PD-linked via MAO-mediated oxidation to isoquinolinium ions
MPTP/MPP⁺ N-methyl, 4-phenyl N/A Prototypical neurotoxin; induces PD-like symptoms via mitochondrial inhibition

Structural Insights :

  • Methyl Position: The 4-methyl group in (R)-4-Me-THIQ distinguishes it from 1MeTIQ (N-methyl) and N-methyl-salsolinol (1-methyl). Positional methylation impacts metabolic stability and target engagement. For example, N-methylation in 1MeTIQ enhances BBB penetration and neuroprotection, while 4-methylation in (R)-4-Me-THIQ may influence TRPV1 binding .
  • Hydroxylation: Salsolinol derivatives (e.g., 6,7-dihydroxy-TIQ) exhibit greater cytotoxicity than non-hydroxylated TIQs, highlighting the role of hydroxyl groups in redox cycling and oxidative stress .
Metabolic and Pharmacokinetic Profiles
Compound Metabolism Pathways BBB Penetration Excretion (Rat) Neurotoxic Metabolites
(R)-4-Me-THIQ Limited data; likely hepatic oxidation Unknown Not reported Potential isoquinolinium ions?
TIQ 4-hydroxylation (2.7%), N-methylation (0.4%) High (~4.5× blood) 76% unchanged in urine N-methyl-TIQ, isoquinoline
1MeTIQ 4-hydroxylation (8.7%), N-methylation (0.7%) High (~4.5× blood) 72% unchanged in urine 2-methyl-1MeTIQ
MPTP MAO-B oxidation → MPP⁺ Moderate Renal MPP⁺ (mitochondrial toxin)

Key Findings :

  • BBB Penetration : TIQ and 1MeTIQ rapidly cross the BBB and accumulate in the brain, with >90% remaining unmetabolized . (R)-4-Me-THIQ’s BBB permeability is unstudied but may differ due to steric effects of the 4-methyl group.
  • N-Methylation: Human brain homogenates catalyze N-methylation of TIQ to neurotoxic N-methyl-TIQ, which is oxidized by MAO to isoquinolinium ions—a process analogous to MPTP → MPP⁺ conversion .
Neurotoxic vs. Neuroprotective Effects
  • Neurotoxicity: N-Methyl-TIQ and salsolinols deplete ATP and reduce tyrosine hydroxylase activity in PC12 cells, mirroring MPP⁺-induced mitochondrial dysfunction . MPTP and its metabolite MPP⁺ are gold-standard dopaminergic toxins, causing Parkinsonism in humans and rodents .
  • Neuroprotection: 1MeTIQ prevents MPTP-induced dopamine depletion and exhibits antidepressant effects in forced-swim tests, likely via monoaminergic modulation . (R)-4-Me-THIQ’s TRPV1 antagonism may protect against neuropathic pain, though its direct neuroprotective role is unconfirmed .
Therapeutic Potential and Clinical Relevance
  • Anticancer : THIQ derivatives like trabectedin (FDA-approved for sarcoma) underscore the scaffold’s versatility .
  • CNS Disorders : 1MeTIQ and (R)-4-Me-THIQ represent divergent paths—1MeTIQ as a PD preventative agent and (R)-4-Me-THIQ as a pain modulator .
  • Infectious Diseases : THIQ hybrids show antimalarial and antiviral activity, though (R)-4-Me-THIQ’s role here is unexplored .

Biological Activity

(R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a class of compounds derived from isoquinoline alkaloids, which are known for their wide range of pharmacological effects. The biological activities of THIQ derivatives include:

  • Antitumor : Some THIQ derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective : Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown protective effects against neurotoxicity.
  • Dopamine Receptor Modulation : Certain THIQs act as dopamine D2 receptor antagonists, influencing neurotransmitter dynamics.

Antitumor Activity

Recent studies have demonstrated that THIQ derivatives possess significant antitumor properties. For instance, a series of novel tetrahydroisoquinoline compounds were synthesized and evaluated for their antitumor activity against human cancer cell lines such as HCT116 and MDA-MB-231. The results indicated strong inhibitory effects across these cell lines, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

1MeTIQ has been extensively studied for its neuroprotective properties. It has been shown to inhibit calcium influx and mitigate the effects of neurotoxins like MPTP and rotenone, which are associated with Parkinson's disease. Research indicates that 1MeTIQ can enhance dopaminergic neurotransmission by modulating dopamine metabolism, thus providing a protective effect against neurodegeneration .

Dopamine Receptor Interaction

The interaction of THIQs with dopamine receptors is crucial for their pharmacological effects. Research indicates that this compound exhibits potent D2 receptor-blocking activity. This activity is linked to its ability to modulate dopamine levels in the brain, which is significant for treating disorders like schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives reveal that various substituents on the isoquinoline scaffold significantly influence their biological activity. Electron-donating and electron-withdrawing groups can enhance or diminish the efficacy of these compounds. For example, modifications at the C-1 position have been shown to affect contractile activity in smooth muscle preparations .

Substituent Biological Activity Effect on Potency
Methyl GroupNeuroprotectiveIncreased
Hydroxyl GroupAntitumorEnhanced
Halogen SubstituentsD2 Receptor ModulationVariable

Neuroprotection in Rodent Models

In behavioral studies using rodent models, 1MeTIQ demonstrated significant neuroprotective effects against dopaminergic neurotoxicity. The compound was able to restore altered monoamine levels and improve motor functions in models of induced parkinsonism . These findings highlight the potential for THIQ derivatives in treating neurodegenerative diseases.

Cytotoxicity Assessment

A quantitative structure-activity relationship (QSAR) analysis was performed on various THIQ derivatives to establish a correlation between molecular size and cytotoxicity. Results indicated that larger molecular sizes correlated with increased cytotoxic effects against cancer cell lines . This information is critical for guiding future drug design efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
(R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.